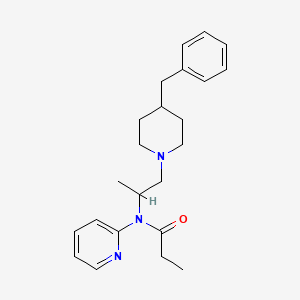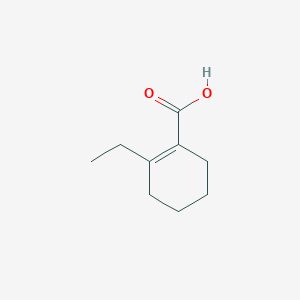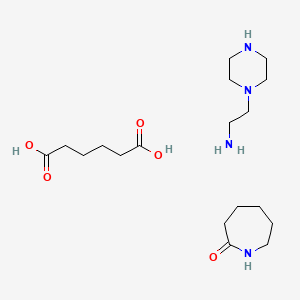
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is a compound that combines three distinct chemical entities: azepan-2-one, hexanedioic acid, and 2-piperazin-1-ylethanamine Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications2-piperazin-1-ylethanamine is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves multiple steps, each targeting the formation of one of the components. Azepan-2-one is typically synthesized through the Beckmann rearrangement of cyclohexanone oxime. Hexanedioic acid is produced via the oxidation of cyclohexane using nitric acid. 2-piperazin-1-ylethanamine is synthesized through the reaction of ethylenediamine with piperazine .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. Caprolactam is produced through the Beckmann rearrangement in the presence of sulfuric acid. Adipic acid is industrially synthesized by the oxidation of cyclohexanol and cyclohexanone with nitric acid. 2-piperazin-1-ylethanamine is produced by reacting ethylenediamine with piperazine under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of azepan-2-one can yield caprolactam derivatives, while reduction of hexanedioic acid can produce hexanol .
Applications De Recherche Scientifique
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of nylon, resins, and adhesives
Mécanisme D'action
The mechanism of action of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caprolactam: A cyclic amide similar to azepan-2-one.
Adipic Acid: A dicarboxylic acid similar to hexanedioic acid.
Ethylenediamine: An ethylene amine similar to 2-piperazin-1-ylethanamine
Uniqueness
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
51912-17-5 |
|---|---|
Formule moléculaire |
C18H36N4O5 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3.C6H11NO.C6H10O4/c7-1-4-9-5-2-8-3-6-9;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h8H,1-7H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
AEIDHRUSKTYNAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)NCC1.C1CN(CCN1)CCN.C(CCC(=O)O)CC(=O)O |
Numéros CAS associés |
51912-17-5 56565-75-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





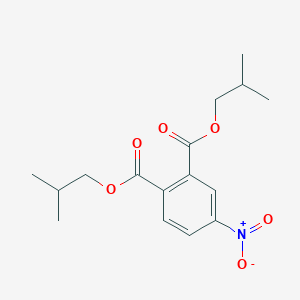
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
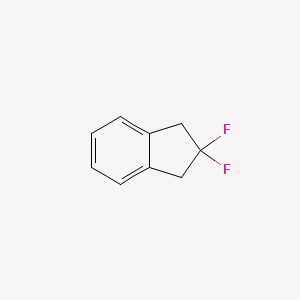
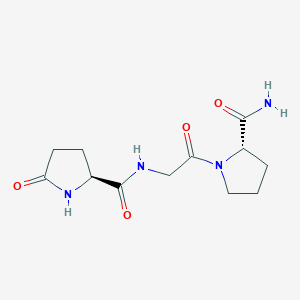
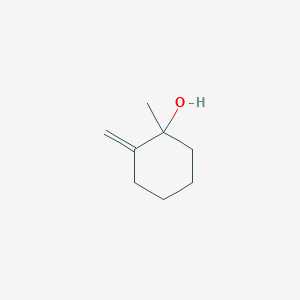
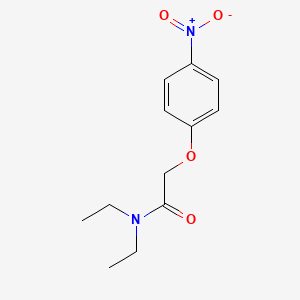
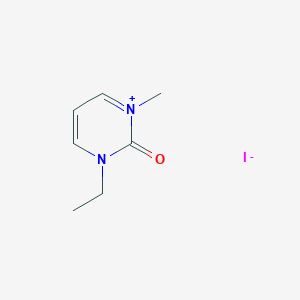
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)
